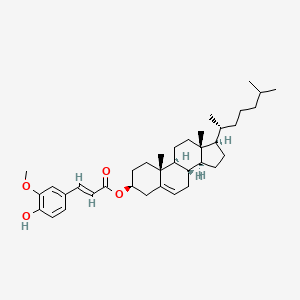
Cholesterol ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol ferulate is a compound formed by the esterification of cholesterol and ferulic acid. Cholesterol is a lipid molecule that is a crucial component of cell membranes, while ferulic acid is a phenolic compound known for its antioxidant properties. The combination of these two molecules results in a compound that exhibits unique biological activities, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol ferulate can be synthesized through esterification reactions. One common method involves the use of microwave irradiation to facilitate the esterification of cholesterol with trans-4-O-acetylferulic acid . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. Enzymes such as cholesterol esterases can catalyze the esterification of cholesterol with ferulic acid under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Cholesterol ferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the ferulate moiety, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the ferulate moiety, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Cholesterol ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: this compound is studied for its role in cell membrane stabilization and its antioxidant properties.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and cholesterol-lowering effects.
Industry: this compound is used in the formulation of cosmetics and nutraceuticals due to its beneficial properties
Mechanism of Action
Cholesterol ferulate exerts its effects through several mechanisms:
Antioxidant Activity: The ferulic acid moiety scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines.
Cholesterol-Lowering Effect: this compound interferes with cholesterol absorption in the intestines, reducing blood cholesterol levels
Comparison with Similar Compounds
γ-Oryzanol: A mixture of steryl ferulates found in rice bran, known for its antioxidant and cholesterol-lowering properties.
Campesteryl Ferulate: Another steryl ferulate with similar biological activities.
Uniqueness: Cholesterol ferulate is unique due to its combination of cholesterol and ferulic acid, which imparts both membrane-stabilizing and antioxidant properties. This dual functionality makes it particularly valuable in therapeutic and industrial applications .
Properties
CAS No. |
164453-91-2 |
|---|---|
Molecular Formula |
C37H54O4 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H54O4/c1-24(2)8-7-9-25(3)30-14-15-31-29-13-12-27-23-28(18-20-36(27,4)32(29)19-21-37(30,31)5)41-35(39)17-11-26-10-16-33(38)34(22-26)40-6/h10-12,16-17,22,24-25,28-32,38H,7-9,13-15,18-21,23H2,1-6H3/b17-11+/t25-,28+,29+,30-,31+,32+,36+,37-/m1/s1 |
InChI Key |
CPBQNAKTSMCPNH-NXVZWREOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


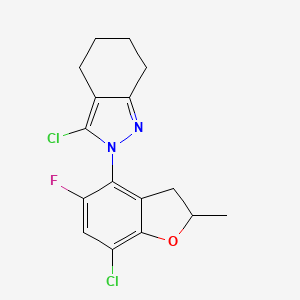
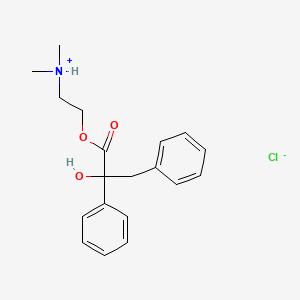
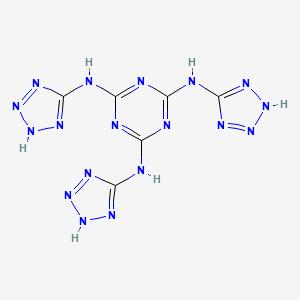

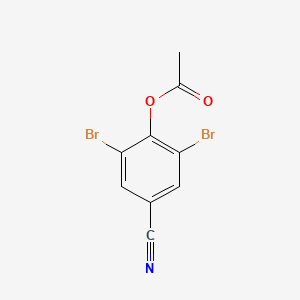

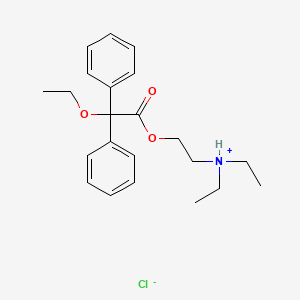


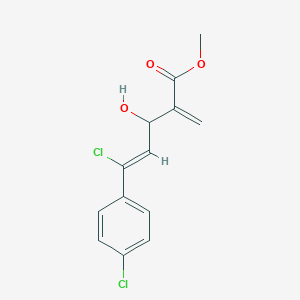
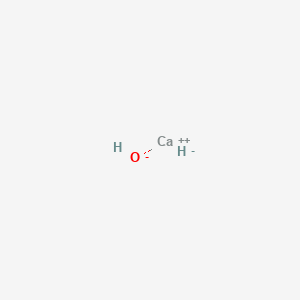

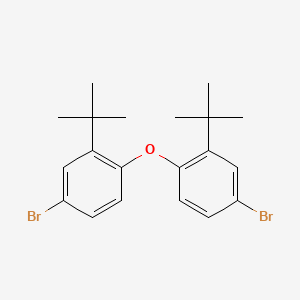
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
